molecular formula C13H17NO2 B11888166 (3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol

(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol

Cat. No.: B11888166
M. Wt: 219.28 g/mol
InChI Key: NPXNRVJZKSOYFA-UHFFFAOYSA-N
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Description

(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol is a chemical compound characterized by a spirocyclic structure, which includes an isobenzofuran moiety fused to a piperidine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol typically involves the reaction of isobenzofuran derivatives with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isobenzofuran, followed by nucleophilic attack on the piperidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3H-Spiro[isobenzofuran-1,4’-piperidin]-3-one: A closely related compound with a similar spirocyclic structure.

    3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: Another related compound with slight structural differences.

Uniqueness

(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

spiro[1H-2-benzofuran-3,4'-piperidine]-1-ylmethanol

InChI

InChI=1S/C13H17NO2/c15-9-12-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,12,14-15H,5-9H2

InChI Key

NPXNRVJZKSOYFA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(O2)CO

Origin of Product

United States

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